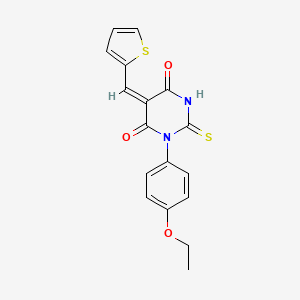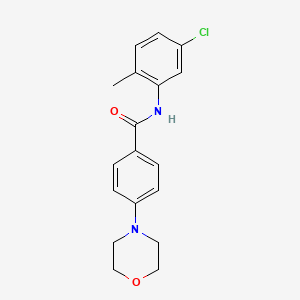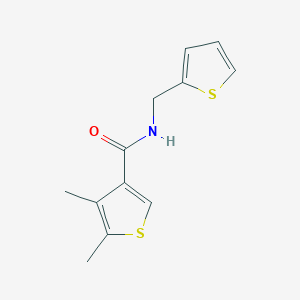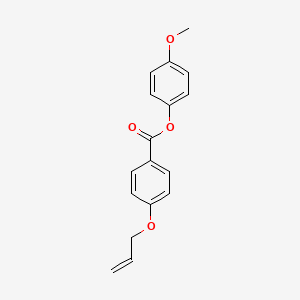![molecular formula C18H22N2O3 B4794790 N-(2,3-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4794790.png)
N-(2,3-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea
描述
N-(2,3-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea, commonly known as "diuron," is a herbicide that belongs to the family of urea-based compounds. It was first introduced in the market in the 1950s and has since been widely used in agriculture to control the growth of weeds and grasses. Diuron is known for its long-lasting effects, making it an effective herbicide for both pre- and post-emergence applications. In recent years, diuron has also gained attention for its potential use in scientific research.
作用机制
Diuron works by inhibiting the photosynthesis process in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for capturing light energy. This binding prevents the transfer of electrons, leading to a disruption in the photosynthetic process. As a result, the plant is unable to produce sufficient energy and eventually dies.
Biochemical and Physiological Effects
Diuron has been found to have a range of biochemical and physiological effects on plants. Studies have shown that diuron can affect the activity of enzymes involved in photosynthesis, respiration, and nitrogen metabolism. It can also lead to changes in the levels of antioxidants and reactive oxygen species in plants. Additionally, diuron has been found to affect the growth and development of plants, including their root and shoot growth.
实验室实验的优点和局限性
One of the main advantages of using diuron in lab experiments is its specificity. Diuron targets the photosynthesis process in plants, making it a useful tool for studying the effects of herbicides on plant physiology and biochemistry. Additionally, diuron has a long-lasting effect, which allows for the study of its effects over an extended period.
However, there are also limitations to using diuron in lab experiments. One limitation is that diuron can be toxic to some plant species, making it unsuitable for use in certain experiments. Additionally, the long-lasting effects of diuron can make it difficult to conduct experiments in a controlled environment.
未来方向
There are several future directions for the use of diuron in scientific research. One area of interest is the investigation of the effects of diuron on soil microorganisms and their interactions with plants. Another direction is the exploration of the potential use of diuron in the development of new herbicides with improved specificity and reduced environmental impact. Additionally, further studies are needed to fully understand the biochemical and physiological effects of diuron on plants and the environment.
Conclusion
In conclusion, diuron is a herbicide with potential applications in scientific research. Its specificity and long-lasting effects make it a useful tool for studying the effects of herbicides on plant physiology and biochemistry. However, there are also limitations to its use, and further research is needed to fully understand its effects on plants and the environment.
科学研究应用
Diuron has been found to have potential applications in scientific research. Studies have shown that diuron can be used as a tool to study the effects of herbicides on plant physiology and biochemistry. Diuron has also been used in studies to investigate the impact of herbicides on the environment, including their effects on soil microorganisms and aquatic organisms.
属性
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-7-6-8-15(14(13)2)20-18(21)19-11-12-23-17-10-5-4-9-16(17)22-3/h4-10H,11-12H2,1-3H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSAWNAFVZTAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCCOC2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4794725.png)

![N-benzyl-N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B4794736.png)
![N-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide](/img/structure/B4794737.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-piperidinecarboxamide](/img/structure/B4794751.png)
![N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-methylbenzamide](/img/structure/B4794754.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B4794758.png)

![1-(3-methoxyphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4794763.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4794776.png)

![2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4794788.png)
